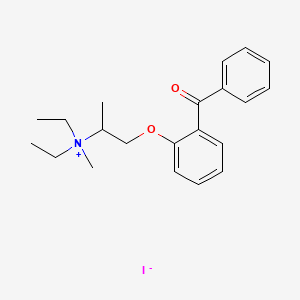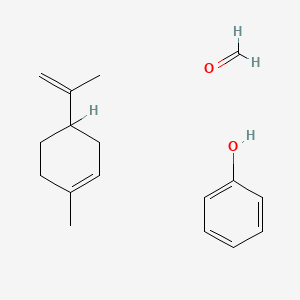
Formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, formaldehyde, dipentene polymer is a synthetic polymer formed by the reaction of phenol, formaldehyde, and dipentene. This compound is part of the phenolic resin family, known for its high mechanical strength, thermal stability, and resistance to chemicals. Phenolic resins were among the first synthetic polymers to be commercialized and have been widely used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, formaldehyde, dipentene polymer is synthesized through a step-growth polymerization reaction. The process involves the reaction of phenol with formaldehyde in the presence of an acid or base catalyst.
Thermosetting Network Polymer: Phenol and formaldehyde are reacted directly to form a highly cross-linked polymer.
Novolac: Phenol is reacted with a limited amount of formaldehyde to produce a prepolymer, which can be further cured with additional formaldehyde and heat.
Industrial Production Methods
In industrial settings, the production of phenol, formaldehyde, dipentene polymer involves several steps:
Preparation and Loading of Raw Materials: Phenol, formaldehyde, and dipentene are prepared and loaded into reactors.
Condensation Reaction: The raw materials undergo a condensation reaction to form phenol alcohols.
Polycondensation: The phenol alcohols undergo polycondensation to form the polymer.
Cooling and Packaging: The polymer is cooled, drained, and packaged for use.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, formaldehyde, dipentene polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert quinones back to phenolic compounds.
Substitution: The polymer can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions include various phenolic derivatives, quinones, and substituted phenolic compounds .
Applications De Recherche Scientifique
Phenol, formaldehyde, dipentene polymer has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and as a reagent in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy due to its excellent embedding properties.
Medicine: Utilized in the development of medical devices and drug delivery systems.
Industry: Widely used in the production of adhesives, coatings, and molding compounds.
Mécanisme D'action
The mechanism of action of phenol, formaldehyde, dipentene polymer involves the formation of a highly cross-linked network through polycondensation reactions. The molecular targets include hydroxyl groups on phenol and formaldehyde, which react to form methylene and ether bridges. These bridges create a three-dimensional network that imparts high mechanical strength and thermal stability to the polymer .
Comparaison Avec Des Composés Similaires
Phenol, formaldehyde, dipentene polymer can be compared with other similar compounds such as:
Phenol-formaldehyde resin: Similar in structure but lacks the dipentene component, resulting in different mechanical and thermal properties.
Epoxy resin: Formed by the reaction of epichlorohydrin with bisphenol A, known for its high adhesive strength and chemical resistance.
Urea-formaldehyde resin: Formed by the reaction of urea with formaldehyde, commonly used in adhesives and finishes.
Conclusion
Phenol, formaldehyde, dipentene polymer is a versatile compound with significant industrial and scientific applications. Its unique properties, such as high mechanical strength and thermal stability, make it a valuable material in various fields.
Propriétés
Numéro CAS |
68052-67-5 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol |
InChI |
InChI=1S/C10H16.C6H6O.CH2O/c1-8(2)10-6-4-9(3)5-7-10;7-6-4-2-1-3-5-6;1-2/h4,10H,1,5-7H2,2-3H3;1-5,7H;1H2 |
Clé InChI |
PMUDDXROQIJQKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)C(=C)C.C=O.C1=CC=C(C=C1)O |
Numéros CAS associés |
68052-67-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


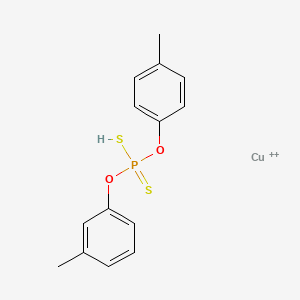
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
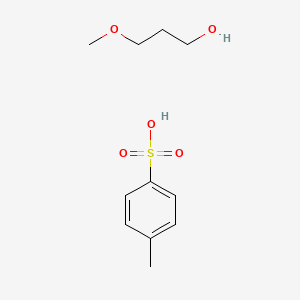
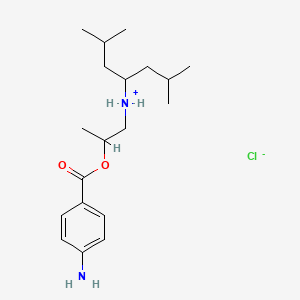
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)



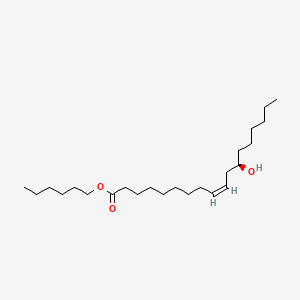
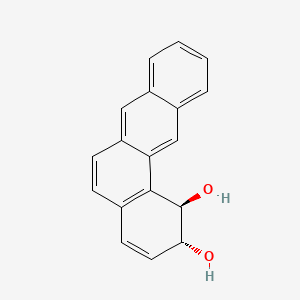
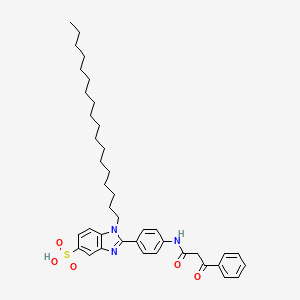
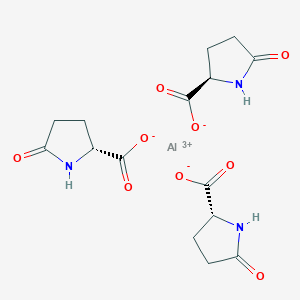
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
